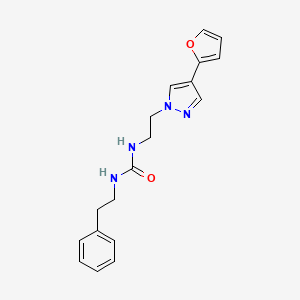![molecular formula C21H20FN3O B2667221 2-(2-fluorophenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide CAS No. 2034610-86-9](/img/structure/B2667221.png)
2-(2-fluorophenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: FC1=C(C=CC=C1)C1=CC(CCNC2=O)=CC=N1 . This indicates the presence of a fluorophenyl group, an imidazopyridinyl group, and an acetamide group in the molecule .Physical And Chemical Properties Analysis
This compound is a solid under normal conditions . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the searched resources.科学的研究の応用
Radiosynthesis for PET Imaging
A study by (Dollé et al., 2008) discussed a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides as selective ligands of the translocator protein (18 kDa), useful for in vivo imaging using positron emission tomography (PET). This application is significant in neurodegenerative disorder research.
Affinity and Selectivity for Peripheral Benzodiazepine Receptors
(Fookes et al., 2008) synthesized compounds with high in vitro affinity and selectivity for the peripheral benzodiazepine receptors (PBRs). These compounds, including fluoropropoxy and fluoroethoxy substituted derivatives, are important in studying neurodegenerative disorders.
Potential in Neuroinflammation PET Imaging
Research by (Damont et al., 2015) synthesized novel pyrazolo[1,5-a]pyrimidines with high affinity for the translocator protein 18 kDa (TSPO). These compounds are recognized as biomarkers of neuroinflammatory processes and are promising for in vivo PET-radiotracers in neuroinflammation.
Inhibitory and Anticancer Activities
A study by (Fallah-Tafti et al., 2011) explored N-benzyl substituted acetamide derivatives for Src kinase inhibitory and anticancer activities. This indicates potential applications in cancer treatment.
Studies on Metabolic Stability
(Stec et al., 2011) focused on improving metabolic stability of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. This is crucial for the development of more stable and effective therapeutic agents.
Anti-Lung Cancer Activity
The work by (Hammam et al., 2005) synthesized fluoro-substituted compounds showing anti-lung cancer activity. This presents a novel approach in developing treatments for lung cancer.
Fluorescence Applications
(Velázquez-Olvera et al., 2012) studied the fluorescent properties of imidazo[1,2-a]pyridines and pyrimidines, indicating their potential use as biomarkers and photochemical sensors.
Food Carcinogen Synthesis
(Lindström, 1995) focused on the synthesis of a food carcinogen, demonstrating the relevance in food safety and carcinogenic studies.
MRSA Inhibitors
Research by (Chaudhari et al., 2020) synthesized N-substituted phenyl acetamide benzimidazole derivatives as promising Methicillin Resistant Staphylococcus aureus (MRSA) inhibitors. This holds significance in the field of antimicrobial resistance.
Cancer Imaging with TSPO PET Ligands
(Tang et al., 2013) discovered a novel TSPO ligand with enhanced affinity, suitable for molecular imaging of TSPO-expressing cancers. This is crucial for cancer diagnostics.
Safety And Hazards
The compound is classified under storage class code 11, which denotes combustible solids . The hazard statements associated with this compound include H302, H315, H319, and H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
特性
IUPAC Name |
2-(2-fluorophenyl)-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O/c22-17-9-3-1-7-15(17)13-21(26)24-18-10-4-2-8-16(18)19-14-25-12-6-5-11-20(25)23-19/h1-4,7-10,14H,5-6,11-13H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFSHMUHPWTVOPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenyl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-Chlorophenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2667138.png)
![7-(tert-butyl)-1,3-dimethyl-8-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2667139.png)
methanamine](/img/structure/B2667142.png)

![Ethyl 2-[2-(3-oxo-1,2,4-trihydroquinoxalin-2-yl)acetylamino]benzoate](/img/structure/B2667144.png)
![6-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2667149.png)
![2-[1-[(4-Chlorophenyl)methyl]indol-3-yl]sulfonyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2667150.png)
![7-(3,4-Dimethoxyphenyl)-5-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2667152.png)
![2-chloro-N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]acetamide;hydrochloride](/img/structure/B2667153.png)
![Methyl 5,8-dioxo-7-phenethylhexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate](/img/structure/B2667154.png)

![(2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride](/img/no-structure.png)
![3-(2,5-Dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B2667160.png)